molecular formula C9H15F3O3S B12536272 2-(Trifluoromethylsulfonyloxy)-1-octene

2-(Trifluoromethylsulfonyloxy)-1-octene

Cat. No.: B12536272
M. Wt: 260.28 g/mol
InChI Key: MABCAUNYWAJLEU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oct-1-en-2-yl trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used.

Scientific Research Applications

Oct-1-en-2-yl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of Oct-1-en-2-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group. This activation facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions . The molecular targets and pathways involved are primarily related to the reactivity of the trifluoromethanesulfonate group.

Comparison with Similar Compounds

Oct-1-en-2-yl trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate esters, such as:

  • Methyl trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate
  • Cyclohexyl trifluoromethanesulfonate

These compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group but differ in their alkyl or aryl groups, which can influence their physical properties and specific applications .

Properties

Molecular Formula

C9H15F3O3S

Molecular Weight

260.28 g/mol

IUPAC Name

oct-1-en-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H15F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h2-7H2,1H3

InChI Key

MABCAUNYWAJLEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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